1-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-90 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. One of the synthetic routes includes the generation of the boronate ester from a thiophene starting material . The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for OSM-S-90 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
OSM-S-90 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of OSM-S-90 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Plasmodium falciparum asparagine tRNA synthetase, which is crucial for protein synthesis in the malaria parasite . This inhibition leads to the activation of the amino acid starvation response, ultimately resulting in the death of the parasite. The compound’s selectivity for the parasite enzyme over the human counterpart is a key factor in its potential therapeutic application.
Comparison with Similar Compounds
Similar Compounds
OSM-S-90 is part of a broader class of aminothienopyrimidine compounds, which includes other members such as OSM-S-106 and TCMDC-135294 . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and properties.
Uniqueness
What sets OSM-S-90 apart from its counterparts is its specific activity against the Plasmodium falciparum enzyme and its relatively low toxicity to mammalian cells. This makes it a promising candidate for further development as an antimalarial agent. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for the development of new analogs with enhanced properties.
Properties
IUPAC Name |
1-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-17-5-7-20(8-6-17)23-15(2)13-19(16(23)3)14-22-11-9-18(10-12-22)21(24)25/h5-8,13,18H,4,9-12,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFMYMVVPFGNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)CN3CCC(CC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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